molecular formula C18H22N2O3 B5324296 2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

Cat. No.: B5324296
M. Wt: 314.4 g/mol
InChI Key: QQRSAZFRYMGMSE-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of multifunctionalized isoindole-1,3-diones .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives include the reaction of phthalic anhydride with primary amines. This process is efficient and yields high-quality products suitable for various applications . Additionally, the use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is becoming increasingly popular in industrial settings .

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-9-13(2)11-19(10-12)16(21)7-8-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSAZFRYMGMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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